

# Neuronal Activity of Substance P (3-11): A Technical Guide

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## Compound of Interest

Compound Name: Substance P (3-11)

Cat. No.: B3053126

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## Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes within the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] Upon release, Substance P is metabolized into various fragments, with C-terminal fragments like **Substance P (3-11)** retaining biological activity.[3] This guide provides an in-depth technical overview of the neuronal activity of the **Substance P (3-11)** fragment, focusing on its interaction with the NK1 receptor, downstream signaling, and methods for its investigation. While direct comparative data on the neuronal electrophysiological effects of SP (3-11) versus the full-length peptide is limited, this guide synthesizes the available information on its signaling properties and the well-established neuronal actions of its parent molecule, which are largely attributed to its C-terminal sequence.

## Data Presentation: Quantitative Analysis of Substance P (3-11) Activity

The following tables summarize the available quantitative data for the activity of **Substance P (3-11)** and related fragments compared to the full-length Substance P. The data is derived from studies in human embryonic kidney 293 (HEK293) cells expressing the human NK1 receptor.[3]

Table 1: Potency of Substance P and its C-Terminal Fragments in Mobilizing Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>)[3]

Peptide	Sequence	-log EC <sub>50</sub> [M] (Mean ± SEM)
Substance P (SP)	RPKPQQFFGLM-NH <sub>2</sub>	8.5 ± 0.3
Substance P (3-11)	KPQQFFGLM-NH <sub>2</sub>	No significant difference from SP
Substance P (5-11)	QFFGLM-NH <sub>2</sub>	No significant difference from SP
Substance P (6-11)	FFGLM-NH <sub>2</sub>	No significant difference from SP
Substance P (7-11)	FGLM-NH <sub>2</sub>	No significant difference from SP
Substance P (8-11)	GLM-NH <sub>2</sub>	No significant difference from SP

Table 2: Potency of Substance P and its C-Terminal Fragments in Stimulating cAMP Accumulation[3]

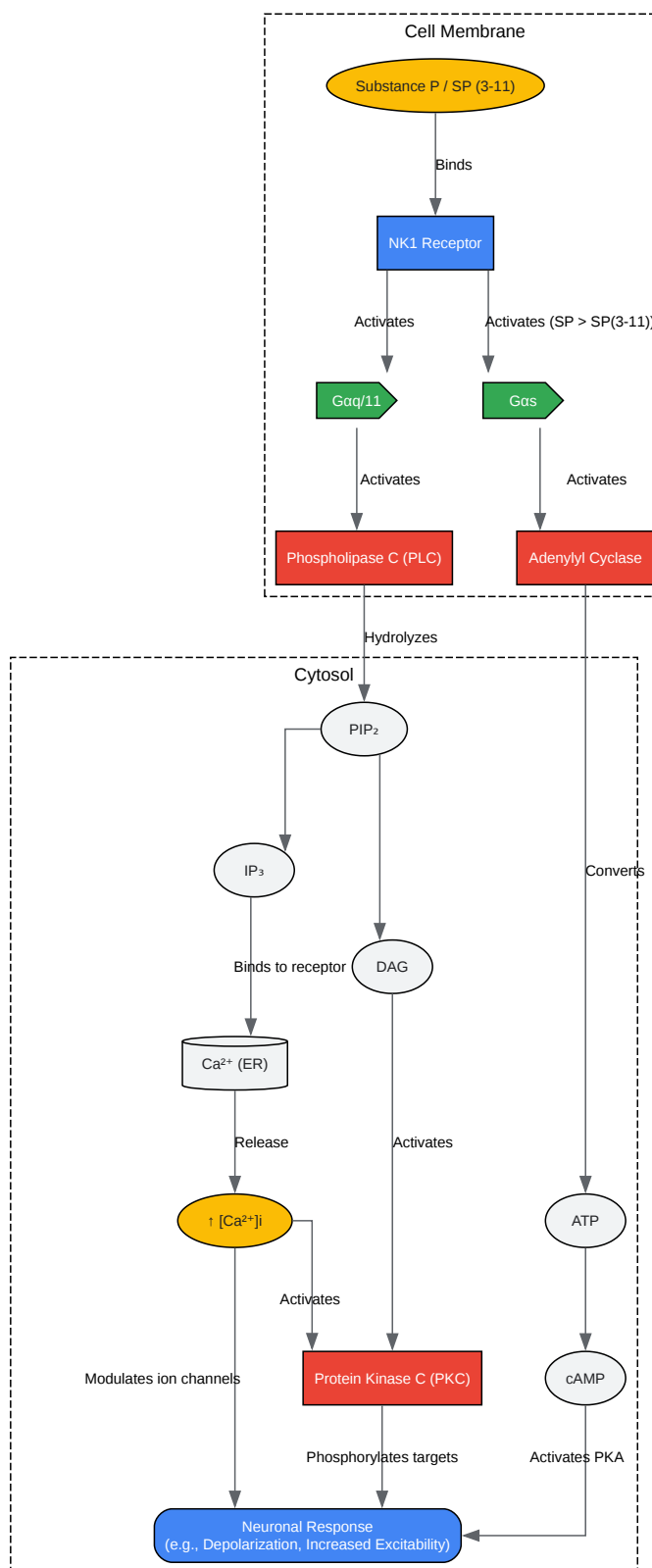
Peptide	Sequence	-log EC <sub>50</sub> [M] (Mean ± SEM)	Efficacy (Relative to SP)
Substance P (SP)	RPKPQQFFGLM-NH <sub>2</sub>	7.8 ± 0.1	100%
Substance P (3-11)	KPQQFFGLM-NH <sub>2</sub>	Reduced activity	Not specified
Substance P (5-11)	QFFGLM-NH <sub>2</sub>	Reduced activity	Not specified
Substance P (6-11)	FFGLM-NH <sub>2</sub>	Reduced activity	Not specified
Substance P (7-11)	FGLM-NH <sub>2</sub>	Reduced activity	Not specified
Substance P (8-11)	GLM-NH <sub>2</sub>	Reduced activity	Not specified

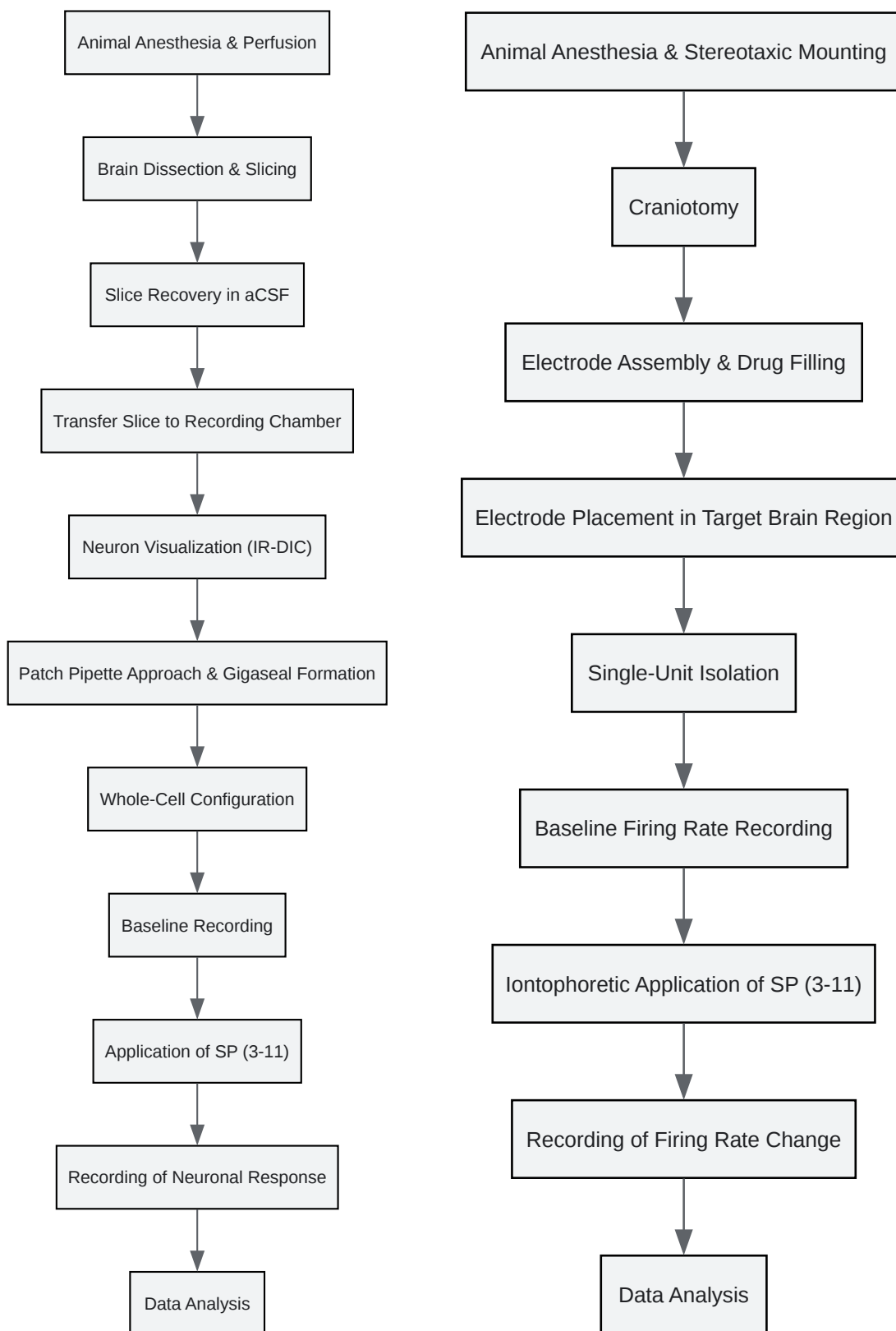
Note: "Reduced activity" indicates that the C-terminal fragments, including **Substance P (3-11)**, were less effective at stimulating cAMP accumulation compared to the full-length Substance P. Specific EC<sub>50</sub> values for the fragments in the cAMP assay were not provided in the source material.

## Signaling Pathways of Substance P and its C-Terminal Fragments

Activation of the NK1 receptor by Substance P and its C-terminal fragments, including SP (3-11), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1 receptor to Gαq/11 proteins.<sup>[4]</sup> This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).<sup>[2][4]</sup> IP<sub>3</sub> triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration ([Ca<sup>2+</sup>]<sub>i</sub>), a key event in many of SP's neuronal effects.<sup>[4]</sup> DAG, along with the increased [Ca<sup>2+</sup>]<sub>i</sub>, activates protein kinase C (PKC).<sup>[5]</sup>

Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein coupling, although its C-terminal fragments, including SP (3-11), show diminished capacity in activating this pathway.<sup>[3]</sup> This differential signaling suggests that the N-terminal of Substance P may be important for the full spectrum of its second messenger activation.





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